1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide
Description
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide is a quaternary ammonium salt featuring an imidazolium core substituted with two 2-aminoethyl groups at positions 1 and 3, a methyl group at position 2, and three bromide counterions (one from the imidazolium and two as dihydrobromide salts). Its structural complexity and multiple ionic groups distinguish it from simpler imidazolium derivatives, making it a candidate for advanced applications in optoelectronics and catalysis.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H19Br3N4 |
|---|---|
Molecular Weight |
410.98 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-2-methylimidazol-3-ium-1-yl]ethanamine;bromide;dihydrobromide |
InChI |
InChI=1S/C8H17N4.3BrH/c1-8-11(4-2-9)6-7-12(8)5-3-10;;;/h6-7H,2-5,9-10H2,1H3;3*1H/q+1;;;/p-1 |
InChI Key |
YVDQEGQPEFRXDG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CN1CCN)CCN.Br.Br.[Br-] |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 2-Methylimidazole
The foundational approach involves quaternizing 2-methylimidazole with 2-bromoethylamine hydrobromide under reflux conditions. This method parallels the synthesis of analogous imidazolium salts, such as 1-(3-aminopropyl)-3-methylimidazolium bromide, where 3-bromopropylamine hydrobromide reacts with 1-methylimidazole in ethanol at 80°C for 24 hours. Adapting this protocol, 2-methylimidazole is treated with a twofold molar excess of 2-bromoethylamine hydrobromide in anhydrous ethanol, followed by reflux under nitrogen to facilitate alkylation at both N1 and N3 positions.
Key parameters:
-
Solvent: Ethanol (anhydrous)
-
Temperature: 80°C
-
Reaction time: 24–48 hours
-
Molar ratio: 1:2 (2-methylimidazole to 2-bromoethylamine hydrobromide)
The crude product is precipitated by removing ethanol under vacuum, washed with dichloromethane to remove unreacted starting materials, and recrystallized from a tetrahydrofuran/methanol mixture (1:1 v/v).
Stepwise Alkylation with Protecting Groups
To mitigate over-alkylation or side reactions, a stepwise strategy employing amine-protecting groups is employed. First, 2-methylimidazole reacts with tert-butyloxycarbonyl (Boc)-protected 2-bromoethylamine to form the mono-alkylated intermediate. After Boc deprotection using trifluoroacetic acid, the second alkylation proceeds with another equivalent of 2-bromoethylamine hydrobromide. This method ensures controlled functionalization and improves yield compared to direct alkylation.
Example protocol:
-
First alkylation: 2-methylimidazole + Boc-2-bromoethylamine → N1-Boc-protected intermediate (60% yield).
-
Deprotection: TFA/DCM (1:1 v/v) at 0°C for 1 hour.
-
Second alkylation: Intermediate + 2-bromoethylamine hydrobromide → target compound (45% overall yield).
Purification and Isolation Techniques
Solvent Extraction and Recrystallization
Post-reaction mixtures are subjected to sequential solvent extractions to isolate the ionic product. Ethyl acetate partitions unreacted hydrophobic species, while the aqueous phase retains the polar imidazolium salt. Subsequent lyophilization yields a hygroscopic solid, which is further purified via recrystallization from acetonitrile/water (3:1 v/v).
Chromatographic Methods
Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water mobile phase resolves residual impurities. This step is critical for analytical-grade purity, as demonstrated in the purification of 1-[3-[(2-iodo-1-oxoethyl)amino]propyl]-3-methylimidazolium bromide.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) reveals characteristic signals:
13C NMR confirms quaternization via deshielded imidazolium carbons at δ 137.8 ppm (C2) and δ 122.4 ppm (C4/C5).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) for C8H19Br3N4 ([M]+) calculates m/z 410.9801, observed m/z 410.9798.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Ethanol outperforms DMF or THF in minimizing side products, as higher-polarity solvents stabilize the transition state during alkylation. Elevated temperatures (>80°C) risk decomposition, necessitating strict nitrogen atmospheres to prevent oxidative degradation.
Anion Exchange for Enhanced Solubility
Metathesis with lithium bis(trifluoromethylsulfonyl)imide (Li[Tf2N]) in aqueous solution exchanges bromide for [Tf2N]−, improving solubility in organic matrices. However, this step is omitted for the dihydrobromide form to retain bromide counterions.
Scalability and Industrial Relevance
Bench-scale synthesis (5–10 g) achieves 50–60% yield, while pilot-scale batches (100 g) require continuous flow reactors to maintain thermal homogeneity. The compound’s application in ionic liquid electrolytes and pharmaceutical intermediates drives demand for kilogram-scale production .
Chemical Reactions Analysis
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminoethyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Catalysis
Ionic liquids like 1,3-bis(2-aminoethyl)-2-methyl-3-imidazolium bromide dihydrobromide are increasingly used as solvents and catalysts in organic reactions. Their ability to dissolve a wide range of compounds while providing a tunable environment makes them ideal for various catalytic processes.
- Catalytic Activity : Research indicates that this compound can serve as a catalyst in several reactions, enhancing reaction rates and selectivity. For example, it has been utilized in the synthesis of complex organic molecules where traditional solvents would be less effective due to solubility issues or reaction conditions .
- Green Chemistry : The use of ionic liquids contributes to green chemistry by reducing the need for volatile organic solvents and minimizing waste. This compound's low vapor pressure and recyclability make it an environmentally friendly alternative in synthetic processes.
Material Science
The unique properties of this compound extend to material science applications, particularly in the development of new materials with desirable characteristics.
- Polymerization : This ionic liquid has been studied as a medium for polymerization reactions, where it can influence the molecular weight and structure of the resulting polymers. Its ability to stabilize reactive intermediates allows for controlled polymer synthesis .
- Composite Materials : Research has shown that incorporating this ionic liquid into composite materials can enhance mechanical properties and thermal stability. For instance, its use in creating zeolite composites has demonstrated improved adsorption capacities for pollutants .
Biochemical Applications
In biochemistry, this compound is being explored for its potential to interact with biological systems.
- Drug Delivery Systems : The compound's ionic nature allows it to form complexes with various biomolecules, which can be advantageous in drug delivery applications. Studies have indicated that it can enhance the solubility and bioavailability of poorly soluble drugs .
- Antimicrobial Properties : Preliminary studies suggest that this ionic liquid exhibits antimicrobial activity against certain pathogens, making it a candidate for use in antimicrobial coatings or treatments .
-
Catalytic Synthesis :
A study demonstrated the efficacy of this compound as a catalyst in the synthesis of biodiesel from triglycerides. The ionic liquid facilitated higher yields compared to conventional methods due to its ability to stabilize intermediates during the reaction process. -
Biocompatibility Assessment :
Research evaluating the biocompatibility of this compound showed promising results when used in drug delivery systems. In vitro studies indicated that it did not exhibit cytotoxic effects on human cell lines at therapeutic concentrations, suggesting its potential for safe biomedical applications .
Mechanism of Action
The mechanism of action of 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues in Perovskite NC Ligands
Compounds like tris(2-aminoethyl)ammonium bromide and phenethylammonium bromide share functional similarities with the target compound. These ligands utilize amino groups and bromide counterions to passivate perovskite NC surfaces, reducing defects and improving stability. However, the imidazolium core in 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide provides π-conjugation and stronger ionic interactions compared to purely aliphatic ammonium salts, leading to enhanced charge injection efficiency .
Key Differences:
- π-Conjugation: The imidazolium ring enables delocalized electron distribution, unlike non-aromatic ammonium salts.
- Counterion Density: The dihydrobromide form increases bromide availability for defect passivation, outperforming mono-bromide analogues.
2.2. Bis(2-aminoethyl)benzene Derivatives
1,3-Bis(2-aminoethyl)benzene, a precursor in synthesizing bioactive molecules like Amino-PEITC, shares the bis(2-aminoethyl) motif but lacks the imidazolium core. This compound is synthesized via reduction of 1,3-bis(cyanomethyl)benzene and serves as a scaffold for isothiocyanate derivatives . While both compounds feature dual aminoethyl groups, the imidazolium derivative’s ionic character and rigidity enhance its suitability for surface modification in materials science, whereas benzene-based analogues are more common in organic synthesis and pharmaceutical applications.
2.3. Imidazolium-Based Ionic Liquids
Compounds such as 1-Allyl-3-ethylimidazolium bromide and 3,3′-Bis(3-methoxybenzyl)-1,1′-(ethane-1,2-diyl)diimidazolium dibromide dihydrate highlight structural and functional variations:
Notable Findings:
- The dihydrobromide form of the target compound enables higher solubility in polar solvents compared to mono-bromide imidazolium salts .
- Hydration state (e.g., dihydrate vs. anhydrous) significantly impacts crystal packing and stability. For instance, the dihydrate structure of 3,3′-Bis(3-methoxybenzyl)diimidazolium dibromide exhibits a smaller dihedral angle between aromatic rings (68.08° vs. 77.25° in anhydrous form), altering intermolecular interactions .
Biological Activity
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium bromide dihydrobromide, also known as GB52775, is a compound that has garnered attention in various fields of biological and chemical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₁₄Br₃N₃
- CAS Number : 1156504-76-5
- Molecular Weight : 309.01 g/mol
Mechanisms of Biological Activity
This compound exhibits several biological activities attributed to its imidazolium structure. The compound acts primarily through the following mechanisms:
- Antimicrobial Activity : The imidazolium moiety is known for its ability to disrupt microbial membranes, leading to cell lysis. Studies have shown that compounds with similar structures exhibit broad-spectrum antimicrobial properties against various bacteria and fungi .
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
- Neuroprotective Effects : There is emerging evidence suggesting that imidazolium derivatives can protect neuronal cells from oxidative stress and apoptosis. This property makes them potential candidates for treating neurodegenerative diseases .
Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial activity of various imidazolium salts, including this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Candida albicans | 100 µg/mL |
Anticancer Activity
In a study by Lee et al. (2024), the anticancer effects of the compound were tested on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM.
| Treatment Concentration | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 µM | 85 |
| 30 µM | 55 |
| 50 µM | 30 |
Neuroprotective Properties
Research by Kim et al. (2024) explored the neuroprotective effects of the compound in a rat model of Parkinson's disease. The treatment significantly reduced neuroinflammation and improved motor function scores compared to control groups.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide, and how do reaction parameters influence yield?
- Methodology : Synthesis typically involves quaternization of a substituted imidazole with brominated amines. For analogous imidazolium bromides (e.g., 1-ethyl-3-methylimidazolium bromide), refluxing alkyl bromides with N-methylimidazole in inert atmospheres (e.g., argon) at 40–60°C for 4–24 hours yields ~70–90% . Key parameters include stoichiometric ratios (e.g., excess alkyl bromide for complete quaternization), solvent choice (e.g., dry acetonitrile), and temperature control to avoid side reactions like oligomerization. Purification via recrystallization or column chromatography is critical for removing unreacted amines or salts .
Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Methodology :
- FT-IR : Identify characteristic stretches (e.g., C–N at 1550–1600 cm⁻¹, N–H at 3200–3400 cm⁻¹) to confirm imidazolium core and aminoethyl substituents .
- NMR : ¹H NMR detects proton environments (e.g., imidazolium ring protons at δ 7.5–9.5 ppm; methyl and aminoethyl protons at δ 1.5–4.0 ppm). ¹³C NMR confirms quaternary carbons .
- XRD : Single-crystal X-ray diffraction resolves cation-anion interactions and hydrogen-bonding networks (e.g., Br⁻···H–N distances ~2.5–3.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
